3-Fluorobenzonitrile

Physical Chemistry Process Chemistry Materials Science

3-Fluorobenzonitrile (CAS 403-54-3) is a meta-substituted aromatic nitrile that serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. As a positional isomer in the mono-fluorobenzonitrile series, it is characterized by the presence of both a fluorine atom and a nitrile group on the benzene ring, which confers distinct electronic properties and reactivity.

Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
CAS No. 403-54-3
Cat. No. B1294923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzonitrile
CAS403-54-3
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C#N
InChIInChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H
InChIKeyJZTPKAROPNTQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzonitrile (CAS 403-54-3): A Differentiated Meta-Substituted Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluorobenzonitrile (CAS 403-54-3) is a meta-substituted aromatic nitrile that serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . As a positional isomer in the mono-fluorobenzonitrile series, it is characterized by the presence of both a fluorine atom and a nitrile group on the benzene ring, which confers distinct electronic properties and reactivity [1]. Unlike its ortho- and para-substituted analogs, 3-fluorobenzonitrile exhibits a unique combination of physical properties and supramolecular interactions that directly impact its handling, formulation, and performance in downstream applications.

Why 3-Fluorobenzonitrile (CAS 403-54-3) Cannot Be Interchanged with Ortho- or Para-Fluorobenzonitrile Analogs


The substitution pattern on the benzene ring profoundly dictates the physical and chemical behavior of fluorobenzonitriles, making simple interchange between ortho-, meta-, and para- isomers scientifically invalid. Direct comparative studies reveal that 3-fluorobenzonitrile exhibits a melting point that is at least 51 °C lower than its para- isomer [1], which has a direct and significant impact on its physical state under standard laboratory conditions, ease of handling, and formulation processes. Furthermore, the meta-substitution pattern alters the molecular dipole and electronic distribution, which in turn modifies the compound's supramolecular assembly and intermolecular interactions, such as C–H···F and C–F···π contacts, in the solid state [2]. These differences are not trivial; they directly influence crystallization behavior, solubility profiles, and the reactivity in subsequent chemical transformations. Substituting one isomer for another without accounting for these quantifiable differences can lead to failed reactions, inconsistent product quality, and significant deviations in manufacturing processes.

Quantitative Differentiation of 3-Fluorobenzonitrile (CAS 403-54-3) from Its Positional Isomers


Melting Point Depression of ≥51 °C Relative to 4-Fluorobenzonitrile Dictates Physical State and Handling

The substitution pattern on the benzonitrile core has a pronounced effect on the melting point. A direct comparison via differential scanning calorimetry (DSC) reveals that 3-fluorobenzonitrile has a melting point of -16 °C, while its para-substituted analog, 4-fluorobenzonitrile, melts at 35 °C [1]. This constitutes a difference of 51 °C.

Physical Chemistry Process Chemistry Materials Science

Distinct Crystallization Behavior: In Situ Crystallization Required for X-ray Diffraction Analysis

The low melting point of 3-fluorobenzonitrile (-16 °C) presents a unique challenge for crystallography, necessitating specialized techniques for structure determination. Unlike the higher-melting 4-fluorobenzonitrile (35 °C) which can be crystallized under ambient conditions, the crystal structure of 3-fluorobenzonitrile was determined using in situ crystallization directly on the diffractometer [1].

Crystal Engineering Supramolecular Chemistry Analytical Chemistry

Industrial Scalability Validated via Halogen Exchange Patent Process

The commercial viability of 3-fluorobenzonitrile is supported by a dedicated and patented industrial manufacturing process. US Patent 5,466,859 describes an improved method for preparing fluorobenzonitriles, specifically including 3-fluorobenzonitrile, via a halogen exchange reaction of the corresponding chlorobenzonitrile with an alkali metal fluoride in the presence of a novel catalyst system [1].

Process Chemistry Industrial Synthesis Halogen Exchange

Globally Harmonized System (GHS) Classification: Quantified Hazard Profile for Safe Handling and Transport

The hazard profile of 3-fluorobenzonitrile is rigorously defined, allowing for standardized risk assessment and safe procurement. Based on aggregated supplier data, it is classified with specific GHS hazard statements, including H302 (95.74% probability: Harmful if swallowed), H315 (95.74%: Causes skin irritation), and H318 (82.98%: Causes serious eye damage) . It is also designated as UN 3276, Class 6.1, Packing Group III for transport .

Chemical Safety Regulatory Compliance Procurement

Recommended Application Scenarios for 3-Fluorobenzonitrile (CAS 403-54-3) Based on Quantifiable Differentiation


Process Chemistry: Large-Scale API and Agrochemical Synthesis Requiring a Liquid Intermediate

For industrial chemists designing scalable synthetic routes, the physical state of intermediates is a primary engineering consideration. The fact that 3-fluorobenzonitrile is a liquid at room temperature (melting point -16 °C [1]), in stark contrast to solid 4-fluorobenzonitrile (melting point 35 °C [1]), makes it the preferred choice for processes involving continuous flow chemistry or automated liquid handling systems. Its selection eliminates the need for energy-intensive melting steps or the use of additional solvents to dissolve a solid feedstock, thereby streamlining operations and reducing costs in the multi-ton production of APIs and agrochemicals.

Crystal Engineering: Design of Low-Melting Co-Crystals and Supramolecular Assemblies

The unique supramolecular interactions arising from the meta-substitution pattern of 3-fluorobenzonitrile, which necessitates in situ crystallization for structure determination [1], are a key differentiator for researchers in crystal engineering and pharmaceutical materials science. This property indicates a specific type of packing driven by weak C–H···F and C–F···π interactions [1], making 3-fluorobenzonitrile a valuable co-former for designing novel co-crystals with tailored properties, such as modified dissolution rates or improved physical stability of an API. It is the isomer of choice for exploring new supramolecular synthons where low melting points and specific packing motifs are desired.

Procurement: Risk-Mitigated Sourcing of a Validated Industrial Intermediate

Procurement specialists seeking a reliable and scalable source of meta-fluorinated benzonitriles can de-risk their supply chain by selecting 3-fluorobenzonitrile. The compound's industrial viability is underpinned by a patented manufacturing process specifically designed for its efficient production via halogen exchange [2]. Furthermore, its well-characterized and quantified GHS hazard profile enables accurate budgeting for safe transport and handling. This combination of established industrial synthesis and transparent safety data provides a level of supply chain certainty and regulatory compliance that is essential for long-term commercial projects.

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